Specific Scientific Field: Polymer Science
Summary of the Application: “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” is an efficient organocatalyst for controlled ring-opening homopolymerization of ε-caprolactone (ε-CL) and copolymerization of ε-CL with glycolide and lactide .
Methods of Application or Experimental Procedures: The compound is used as a catalyst in the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL). It can also be used to prepare high molar mass poly (ε-caprolactone) (PCL) in bulk .
Results or Outcomes: High molar mass PCL with narrow molar mass distribution has been synthesized from the bulk ring-opening polymerization (ROP) of ε-CL with “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” as catalysts. The highest molar mass of PCL is 4.35×10^4 g/mol with polydispersity index of 1.20 .
Specific Scientific Field: Organic Chemistry
Summary of the Application: “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” is a chiral ligand used in hydrocarboxylation reactions .
Methods of Application or Experimental Procedures: The compound is used as a chiral ligand in hydrocarboxylation reactions. It complexes with rhodium and mediates the asymmetric dipolar cycloaddition of diazo compounds .
Results or Outcomes: The use of “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” in hydrocarboxylation reactions has led to the successful asymmetric dipolar cycloaddition of diazo compounds .
1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate is a chiral chemical compound with the molecular formula CHOP and a molecular weight of 348.29 g/mol. It appears as a white to light yellow crystalline powder and is recognized for its significance in asymmetric synthesis as a chiral ligand. The compound is often utilized in various catalytic reactions, particularly in hydrocarboxylation processes and asymmetric dipolar cycloaddition of diazo compounds .
Several methods exist for synthesizing 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate:
The primary applications of 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate include:
Interaction studies involving 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate often focus on its complexation with transition metals. These interactions are crucial for understanding its role as a catalyst:
Several compounds share structural similarities with 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,1'-Binaphthalene | Contains two naphthalene units | Often used as a precursor for various derivatives. |
(S)-(+)-Binaphthyl-2,2'-diyl phosphate | Stereoisomer with distinct optical properties | Exhibits different reactivity patterns compared to its counterpart. |
(R)-(-)-Binaphthyl-2,2'-diyl phosphate | Another stereoisomer with unique properties | Important for studying enantioselective processes. |
Dioxaphosphepin derivatives | Incorporates oxygen into the phosphorus framework | Used in various catalytic applications and studies. |
The uniqueness of 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate lies in its specific chiral configuration that enhances its effectiveness as a ligand in asymmetric synthesis compared to other similar compounds .
The conceptual foundation for BINOL-phosphoric acids originated in the 1970s with John Cornforth's pioneering work on phosphinic acid catalysts for carbocation stabilization. Although Cornforth's catalysts exhibited modest enantioselectivity, they demonstrated the potential of chiral phosphates to control stereochemistry through non-covalent interactions. The critical breakthrough came in 2004 when Akiyama and Terada independently reported BINOL-derived phosphoric acids as efficient catalysts for asymmetric Mannich and aza-ene reactions.
BINOL-phosphoric acids are synthesized via phosphorylation of enantiopure 1,1'-bi-2-naphthol (BINOL) precursors. The phosphorylation step typically employs POCl₃ followed by hydrolysis, yielding a chiral phosphoric acid with axial chirality (Figure 1). Substituents at the 3,3'-positions of the BINOL backbone are pivotal for tuning catalytic properties:
Table 1: Influence of 3,3'-Substituents on Catalytic Performance
Substituent | pKa (MeCN) | Representative Reaction (ee%) |
---|---|---|
4-NO₂-C₆H₄ | 5.3 | Mannich Reaction (96%) |
2,4,6-ⁱPr₃-C₆H₂ | 6.7 | Friedel–Crafts (92%) |
Triphenylsilyl (TRIP) | 7.1 | Pictet–Spengler (89%) |
The chiral environment arises from the binaphthyl scaffold's restricted rotation, which positions the acidic proton and phosphoryl oxygen in a fixed geometry. This arrangement enables dual activation modes: (1) Brønsted acid-mediated protonation of electrophiles and (2) hydrogen-bonding interactions with nucleophiles.
Density functional theory (DFT) studies reveal that BINOL-phosphoric acids operate via a bifunctional mechanism. In the Akiyama–Terada Mannich reaction, the catalyst simultaneously activates the aldimine through protonation and the silyl enolate via P=O···Si interactions, orienting reactants in a chiral pocket (Figure 2). This model explains the high enantioselectivity (up to 96% ee) observed in early applications.
The initial decade saw BINOL-phosphoric acids catalyze diverse transformations:
Advances focused on challenging substrates and industrial scalability:
Table 2: Milestone Reactions Catalyzed by BINOL-Phosphoric Acids
Reaction Type | Substrate | Catalyst | ee% | Year |
---|---|---|---|---|
Mannich | Aldimine + Silyl Enolate | 4-NO₂-BINOL-PA | 96 | 2004 |
Pictet–Spengler | Tryptamine + Aldehyde | TRIP | 89 | 2010 |
Thiol Addition | N-Acyl Imine + Thiol | 3,5-(CF₃)₂-BINOL-PA | 95 | 2011 |
The synthesis of enantiopure BINOL-phosphate derivatives begins with the resolution of 1,1'-bi-2-naphthol (BINOL), a precursor whose axial chirality dictates the final stereochemical outcome. Two primary strategies dominate enantioselective synthesis: kinetic resolution and asymmetric oxidative coupling.
Kinetic resolution leverages differential reaction rates between enantiomers. A notable method involves ammonium salt-catalyzed alkylation of racemic BINOL derivatives with benzyl tosylate, achieving selectivity factors (s) up to 46 [3]. For example, treatment of rac-BINOL with a cinchonidinium-derived catalyst enables recovery of (R)-BINOL in 43% yield and >99:1 enantiomeric ratio (e.r.) at 54% conversion [3]. This scalable approach bypasses traditional resolution techniques requiring inclusion complexes or enzymatic hydrolysis [4].
Asymmetric oxidative coupling of 2-naphthol offers a direct route to enantiopure BINOL. Copper(II) chloride paired with (S)-(+)-amphetamine induces axial chirality during dimerization, yielding (S)-BINOL with high enantioselectivity [4]. Iron(III) chloride-mediated radical coupling provides racemic BINOL, which can subsequently undergo enzymatic resolution using cholesterol esterase to isolate (R)- or (S)-enantiomers [4].
Recent innovations include protecting group-free syntheses, such as palladium-catalyzed Suzuki-Miyaura cross-coupling of unprotected H8-BINOL (partially hydrogenated BINOL) [1]. This strategy eliminates tedious protection-deprotection sequences, streamlining access to 3,3′-diaryl-BINOL-phosphates in fewer steps [1].
Method | Selectivity Factor (s) | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
---|---|---|---|---|
Ammonium salt alkylation | 46 | 43 | >99:1 | [3] |
Enzymatic resolution | N/A | 50 | 99:1 | [4] |
Oxidative coupling | N/A | 75 | 95:5 | [4] |
Post-synthetic modifications of BINOL-phosphate derivatives enable precise tailoring of steric and electronic properties for specific catalytic applications. Key strategies include halogenation, cross-coupling reactions, and amidation.
Halogenation at the 3,3′-positions introduces handles for further functionalization. Lithiation-borylation of protected BINOL (15) generates boronic esters (16), which undergo palladium-catalyzed cross-coupling with aryl halides to install diverse substituents [1]. Alternatively, direct bromination of H8-BINOL yields 3,3′-dibromo-H8-BINOL, a precursor for Suzuki-Miyaura reactions without requiring protecting groups [1].
Suzuki-Miyaura cross-coupling expands the scope of accessible derivatives. For instance, coupling 3,3′-dibromo-BINOL with electron-deficient aryl boronic acids enhances the Lewis acidity of the resulting phosphate catalysts, improving enantioselectivity in Friedel-Crafts alkylations [1]. The Beller group demonstrated that unprotected H8-BINOL undergoes direct coupling with aryl boronic acids, enabling synthesis of sterically demanding 3,3′-di-tert-butyl-BINOL-phosphate in 82% yield [1].
Amidation of the phosphate moiety modulates hydrogen-bonding capacity. Treatment of BINOL-phosphoric acid with trifluoromethanesulfonamide affords N-triflylphosphoramides, which exhibit enhanced Brønsted acidity for catalyzing Pictet-Spengler reactions [1]. The Rueping group developed a one-pot phosphorylation-amidation sequence using phosphoryl chloride and amines, yielding calcium salts of BINOL-phosphoramides with improved solubility in nonpolar solvents [1].
A breakthrough in regioselective phosphorylation was achieved using BINOL-derived phosphoramidites. Reaction with myo-inositol selectively installs phosphate groups at the 1D-position, enabling synthesis of complex glycosylphosphatidylinositol anchors [5]. This method’s diastereoselectivity (>20:1 dr) and scalability underscore its utility in natural product synthesis [5].
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